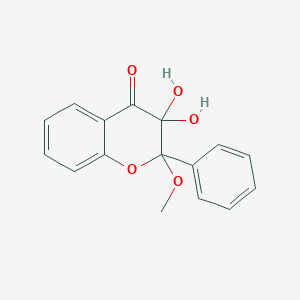
3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds and aldehydes in the presence of acid catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzopyran derivatives such as:
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-phenyl-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-
- 2,3-Dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2-methoxy-2-phenyl-.
Eigenschaften
CAS-Nummer |
1808-07-7 |
|---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
3,3-dihydroxy-2-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-16(11-7-3-2-4-8-11)15(18,19)14(17)12-9-5-6-10-13(12)21-16/h2-10,18-19H,1H3 |
InChI-Schlüssel |
RKVISRFSXSLDHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(C(=O)C2=CC=CC=C2O1)(O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


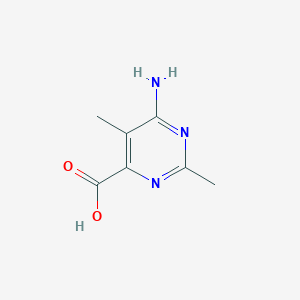
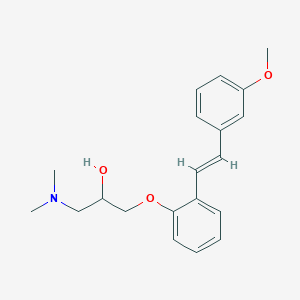
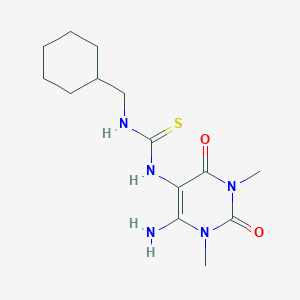
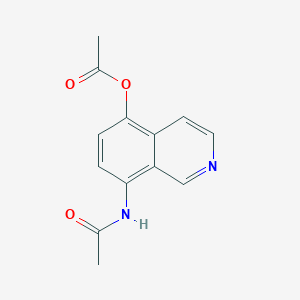
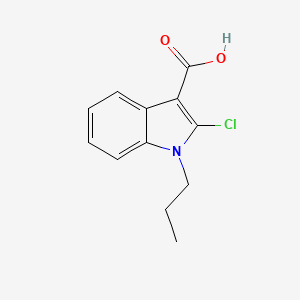
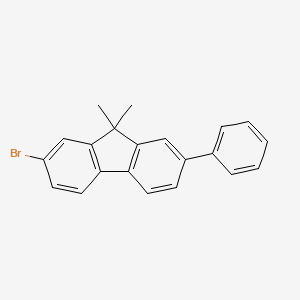
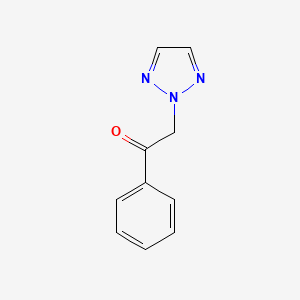
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
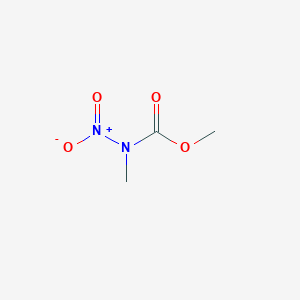
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

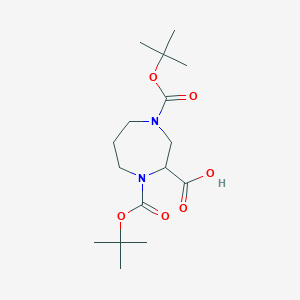

![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
